Cas no 2680712-24-5 (2-Methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid)

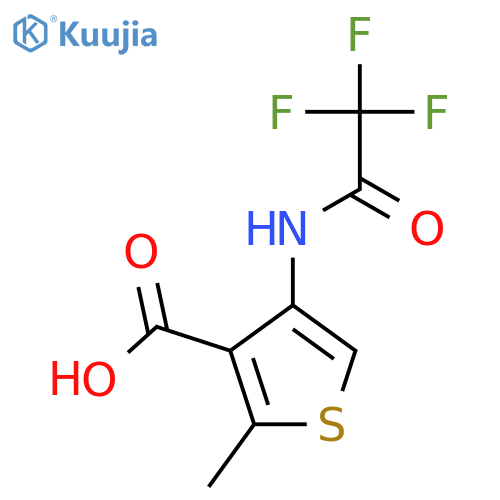

2680712-24-5 structure

商品名:2-Methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid

2-Methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2680712-24-5

- 2-methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid

- EN300-28279202

- 2-Methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid

-

- インチ: 1S/C8H6F3NO3S/c1-3-5(6(13)14)4(2-16-3)12-7(15)8(9,10)11/h2H,1H3,(H,12,15)(H,13,14)

- InChIKey: ARJQDZQGJHBLBM-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C(C(=O)O)=C1C)NC(C(F)(F)F)=O

計算された属性

- せいみつぶんしりょう: 253.00204871g/mol

- どういたいしつりょう: 253.00204871g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 307

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 94.6Ų

2-Methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28279202-0.25g |

2-methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid |

2680712-24-5 | 95.0% | 0.25g |

$551.0 | 2025-03-19 | |

| Enamine | EN300-28279202-2.5g |

2-methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid |

2680712-24-5 | 95.0% | 2.5g |

$1174.0 | 2025-03-19 | |

| Enamine | EN300-28279202-0.05g |

2-methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid |

2680712-24-5 | 95.0% | 0.05g |

$504.0 | 2025-03-19 | |

| Enamine | EN300-28279202-0.5g |

2-methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid |

2680712-24-5 | 95.0% | 0.5g |

$575.0 | 2025-03-19 | |

| Enamine | EN300-28279202-10.0g |

2-methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid |

2680712-24-5 | 95.0% | 10.0g |

$2577.0 | 2025-03-19 | |

| Enamine | EN300-28279202-1.0g |

2-methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid |

2680712-24-5 | 95.0% | 1.0g |

$600.0 | 2025-03-19 | |

| Enamine | EN300-28279202-5.0g |

2-methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid |

2680712-24-5 | 95.0% | 5.0g |

$1737.0 | 2025-03-19 | |

| Enamine | EN300-28279202-0.1g |

2-methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid |

2680712-24-5 | 95.0% | 0.1g |

$528.0 | 2025-03-19 |

2-Methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid 関連文献

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

2680712-24-5 (2-Methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid) 関連製品

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 81216-14-0(7-bromohept-1-yne)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量